N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-(naphthalen-2-yloxy)acetamide
Description
N-[2-CHLORO-5-(5-ISOPROPYL-1,3-BENZOXAZOL-2-YL)PHENYL]-2-(NAPHTHALEN-2-YLOXY)ACETAMIDE is a complex organic compound with a molecular formula of C28H23ClN2O3 This compound is characterized by the presence of a chlorinated phenyl group, a benzoxazole ring, and a naphthyloxy acetamide moiety
Properties
Molecular Formula |
C28H23ClN2O3 |
|---|---|
Molecular Weight |
470.9 g/mol |
IUPAC Name |
N-[2-chloro-5-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]-2-naphthalen-2-yloxyacetamide |
InChI |
InChI=1S/C28H23ClN2O3/c1-17(2)19-9-12-26-25(14-19)31-28(34-26)21-8-11-23(29)24(15-21)30-27(32)16-33-22-10-7-18-5-3-4-6-20(18)13-22/h3-15,17H,16H2,1-2H3,(H,30,32) |
InChI Key |
JBPZXAAKZRXRGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)Cl)NC(=O)COC4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-CHLORO-5-(5-ISOPROPYL-1,3-BENZOXAZOL-2-YL)PHENYL]-2-(NAPHTHALEN-2-YLOXY)ACETAMIDE typically involves multiple steps, starting with the preparation of the benzoxazole ring. This is followed by the chlorination of the phenyl group and the introduction of the naphthyloxy acetamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography, is also common to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-[2-CHLORO-5-(5-ISOPROPYL-1,3-BENZOXAZOL-2-YL)PHENYL]-2-(NAPHTHALEN-2-YLOXY)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
N-[2-CHLORO-5-(5-ISOPROPYL-1,3-BENZOXAZOL-2-YL)PHENYL]-2-(NAPHTHALEN-2-YLOXY)ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-CHLORO-5-(5-ISOPROPYL-1,3-BENZOXAZOL-2-YL)PHENYL]-2-(NAPHTHALEN-2-YLOXY)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-2,6-dimethoxybenzamide
- N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-N’-(2,4-dichlorobenzoyl)thiourea
Uniqueness
N-[2-CHLORO-5-(5-ISOPROPYL-1,3-BENZOXAZOL-2-YL)PHENYL]-2-(NAPHTHALEN-2-YLOXY)ACETAMIDE is unique due to its specific structural features, such as the combination of a benzoxazole ring and a naphthyloxy acetamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
